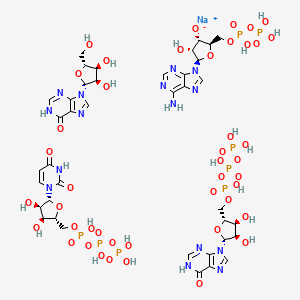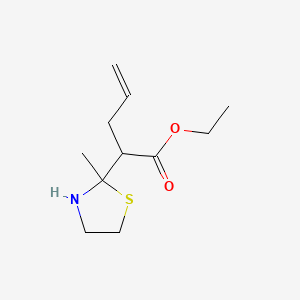
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium: is a complex coordination compound. It is characterized by its intricate structure, which includes cobalt as the central metal ion coordinated with multiple ligands. This compound is notable for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium typically involves the following steps:
Ligand Preparation: The ligands, 6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-), are synthesized through a series of reactions starting from naphthalene derivatives. The process involves nitration, reduction, and diazotization followed by azo coupling.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt chloride or cobalt nitrate, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the pure trisodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Ligand Synthesis: Large quantities of the ligands are synthesized using optimized reaction conditions to maximize yield and purity.
Complexation: The ligands are then introduced into a reactor containing the cobalt salt solution. The reaction parameters, such as temperature, pH, and stirring rate, are carefully controlled to ensure consistent product quality.
Isolation and Purification: The complex is isolated through filtration or centrifugation and then purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Analytical Chemistry: It serves as a reagent in colorimetric assays for the detection of specific ions and molecules.
Biology and Medicine
Biological Staining: The compound is used as a staining agent in microscopy to highlight specific cellular components.
Medical Imaging:
Industry
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and inks.
Electronics: It is utilized in the fabrication of electronic components due to its conductive properties.
Wirkmechanismus
The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various molecular targets. The ligands play a crucial role in stabilizing the complex and modulating its reactivity. The pathways involved include:
Electron Transfer: The cobalt center can participate in electron transfer reactions, facilitating redox processes.
Ligand Exchange: The ligands can be exchanged with other molecules, leading to changes in the compound’s chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, disodium
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, tetrasodium
Uniqueness
The trisodium variant of the compound is unique due to its specific sodium ion coordination, which affects its solubility, stability, and reactivity. This makes it particularly suitable for certain industrial and research applications where these properties are critical.
Eigenschaften
CAS-Nummer |
77630-54-7 |
|---|---|
Molekularformel |
C32H18CoN8O12S2.3Na C32H18CoN8Na3O12S2 |
Molekulargewicht |
898.6 g/mol |
IUPAC-Name |
trisodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O6S.Co.3Na/c2*17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;;;;/h2*1-8H,(H3-,17,18,19,21,24,25,26);;;;/q2*-1;+3;3*+1/p-4 |
InChI-Schlüssel |
LOAAKAXNOPNKBY-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].[Na+].[Na+].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
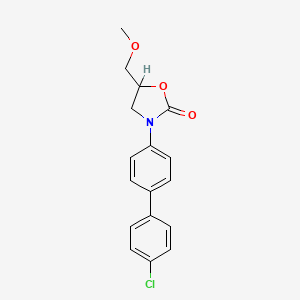


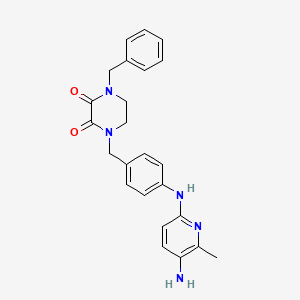
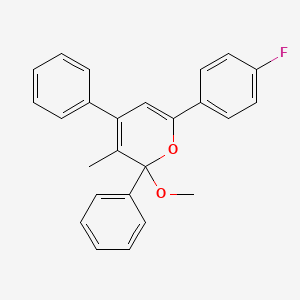
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
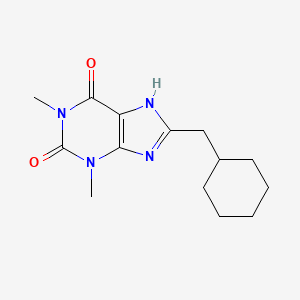
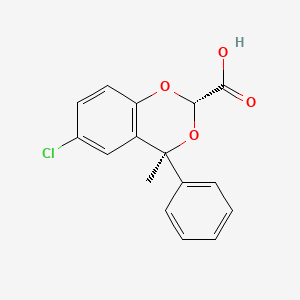
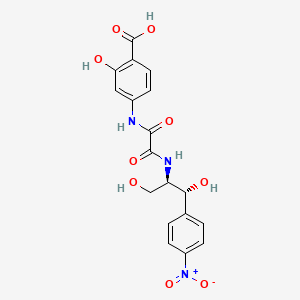
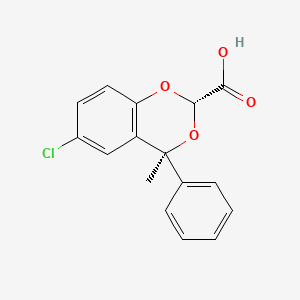
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
